Chlorambucil

Description

Chlorambucil appears as white to pale beige crystalline or granular powder with a slight odor. Melting point 65-69 °C.

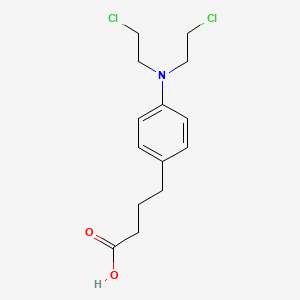

Chlorambucil is a monocarboxylic acid that is butanoic acid substituted at position 4 by a 4-[bis(2-chloroethyl)amino]phenyl group. A chemotherapy drug that can be used in combination with the antibody obinutuzumab for the treatment of chronic lymphocytic leukemia. It has a role as an alkylating agent, a carcinogenic agent, an antineoplastic agent, an immunosuppressive agent and a drug allergen. It is a nitrogen mustard, an organochlorine compound, an aromatic amine, a tertiary amino compound and a monocarboxylic acid.

A nitrogen mustard alkylating agent used as antineoplastic agent for the treatment of various malignant and nonmalignant diseases. Although it is less toxic than most other nitrogen mustards, it has been listed as a known carcinogen in the Fourth Annual Report on Carcinogens (NTP 85-002, 1985). (Merck Index, 11th ed)

Chlorambucil is an Alkylating Drug. The mechanism of action of chlorambucil is as an Alkylating Activity.

Chlorambucil is an orally administered alkylating agent which is currently used in the therapy of chronic lymphocytic leukemia, Hodgkin and non-Hodgkin lymphomas, and rarely in severe autoimmune conditions including rheumatoid arthritis, uveitis and nephrotic syndrome. Chlorambucil therapy has been associated with low rates of serum enzyme elevations during therapy and to rare instances of acute, clinically apparent injury.

Chlorambucil is an orally-active antineoplastic aromatic nitrogen mustard. Chlorambucil alkylates and cross-links DNA during all phases of the cell cycle, resulting in disruption of DNA function, cell cycle arrest, and apoptosis. (NCI04)

CHLORAMBUCIL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1957 and has 3 approved and 9 investigational indications. This drug has a black box warning from the FDA.

A nitrogen mustard alkylating agent used as antineoplastic agent for the treatment of various malignant and nonmalignant diseases. Although it is less toxic than most other nitrogen mustards, it has been listed as a known carcinogen in the Fourth Annual Report on Carcinogens (NTP 85-002, 1985).

A nitrogen mustard alkylating agent used as antineoplastic for chronic lymphocytic leukemia, Hodgkin's disease, and others. Although it is less toxic than most other nitrogen mustards, it has been listed as a known carcinogen in the Fourth Annual Report on Carcinogens (NTP 85-002, 1985). (Merck Index, 11th ed)

See also: Melphalan (related); Mechlorethamine (related); Uracil Mustard (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKYGMPEJWAADB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO2 |

Source

|

| Record name | CHLORAMBUCIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020263 |

Source

|

| Record name | Chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorambucil appears as white to pale beige crystalline or granular powder with a slight odor. Melting point 65-69 °C., Solid |

Source

|

| Record name | CHLORAMBUCIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorambucil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>45.6 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 72 °F (NTP, 1992), Insoluble in water ... The sodium salt is soluble in water., The free acid is soluble at 20 °C in 1.5 parts ethanol, 2 parts acetone, 2.5 parts chloroform and 2 parts ethyl acetate; soluble in benzene and ether. Readily soluble in acid or alkali., 7.73e-02 g/L |

Source

|

| Record name | SID855863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | CHLORAMBUCIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorambucil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORAMBUCIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorambucil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Off-white, slightly granular powder, Flattened needles from petroleum ether, Fine white crystals | |

CAS No. |

305-03-3 |

Source

|

| Record name | CHLORAMBUCIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorambucil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorambucil [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorambucil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorambucil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlorambucil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorambucil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMBUCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18D0SL7309 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORAMBUCIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorambucil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 to 151 °F (NTP, 1992), 65 °C |

Source

|

| Record name | CHLORAMBUCIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16180 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorambucil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORAMBUCIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3026 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorambucil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014436 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-depth Technical Guide to the DNA Cross-linking Mechanism of Chlorambucil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorambucil, a nitrogen mustard alkylating agent, remains a clinically relevant chemotherapy drug for various hematological malignancies. Its therapeutic efficacy is primarily attributed to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of chlorambucil's action, with a specific focus on its DNA cross-linking properties. This document details the types of DNA adducts formed, the kinetics and sequence specificity of these reactions, and the cellular responses to chlorambucil-induced DNA damage, including DNA repair pathways and the induction of apoptosis. Detailed experimental protocols for studying these mechanisms and quantitative data on adduct formation are also presented to aid researchers in the field.

Introduction

Chlorambucil is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on cellular macromolecules.[1] Its primary cytotoxic effect stems from its interaction with DNA, leading to the formation of various adducts that disrupt normal cellular processes.[2] Understanding the precise molecular mechanisms of chlorambucil's interaction with DNA is crucial for optimizing its therapeutic use, overcoming drug resistance, and developing novel anticancer strategies.

Mechanism of DNA Alkylation and Cross-linking

The chemical reactivity of chlorambucil is central to its mechanism of action. The chloroethyl groups undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic centers in DNA, primarily the N7 position of guanine and the N3 position of adenine.[3]

Formation of DNA Adducts

Chlorambucil's interaction with DNA results in the formation of three main types of adducts:

-

Mono-adducts: One of the chloroethyl groups of chlorambucil covalently binds to a DNA base. The most frequent mono-adducts are formed at the N7 position of guanine (N7-CLB-Gua) and the N3 position of adenine (N3-CLB-Ade).[1]

-

Intrastrand Cross-links: The second chloroethyl group of a DNA-bound chlorambucil molecule reacts with another base on the same DNA strand.

-

Interstrand Cross-links (ICLs): The second chloroethyl group reacts with a base on the complementary DNA strand, covalently linking the two strands of the DNA double helix.[1] ICLs are considered the most cytotoxic lesion induced by chlorambucil as they pose a significant block to DNA replication and transcription.

Quantitative Analysis of Adduct Formation

The relative abundance of these adducts is a critical determinant of chlorambucil's cytotoxicity. While mono-adducts are the most frequent lesions, ICLs, which constitute a smaller fraction (estimated at 1-5% of total adducts), are primarily responsible for the drug's therapeutic effect.

| Adduct Type | Primary Target Sites | Relative Abundance | Cytotoxicity Contribution |

| Mono-adducts | N7-Guanine, N3-Adenine | High | Low to Moderate |

| Intrastrand Cross-links | Guanine-Guanine | Moderate | Moderate |

| Interstrand Cross-links (ICLs) | Guanine-Guanine | Low (1-5%) | High |

Table 1: Summary of Chlorambucil-DNA Adducts. This table summarizes the primary types of DNA adducts formed by chlorambucil, their main target sites on DNA, their relative abundance, and their contribution to cytotoxicity.

Sequence Specificity of Interstrand Cross-linking

Studies have shown that chlorambucil-induced ICL formation is not random and exhibits a degree of sequence specificity. The formation of guanine-guanine ICLs is favored, particularly at 5'-GGC sequences, resulting in a 1,3 cross-link between the two guanines.

Cellular Response to Chlorambucil-Induced DNA Damage

The formation of chlorambucil-DNA adducts triggers a cascade of cellular responses, primarily involving DNA repair pathways and the induction of programmed cell death (apoptosis).

DNA Repair Pathways

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA damaging agents like chlorambucil. The type of repair pathway activated depends on the nature of the DNA lesion.

Intrastrand cross-links and bulky mono-adducts are primarily repaired by the Nucleotide Excision Repair (NER) pathway. This pathway involves the recognition of the distorted DNA helix by proteins such as XPC and CSB, followed by the recruitment of a cascade of other NER proteins, including XPA and the endonucleases ERCC1-XPF and XPG, which excise the damaged DNA segment.

Interstrand cross-links are repaired through a more complex process that often involves the Homologous Recombination Repair (HRR) pathway, particularly during the S and G2 phases of the cell cycle. The Fanconi Anemia (FA) pathway plays a crucial role in recognizing the stalled replication fork at the ICL and initiating the repair process. This involves the recruitment of nucleases to "unhook" the cross-link, followed by the action of HR proteins like RAD51 and BRCA2 to repair the resulting double-strand break using the sister chromatid as a template.

Induction of Apoptosis

When DNA damage is extensive and cannot be efficiently repaired, cells activate apoptotic pathways to undergo programmed cell death. Chlorambucil-induced DNA damage is a potent trigger of apoptosis, primarily through the p53 signaling pathway.

DNA double-strand breaks, which can arise from the processing of ICLs, lead to the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM, in turn, phosphorylates and activates the tumor suppressor protein p53. Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax, which leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This initiates a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.

Experimental Protocols for Studying Chlorambucil-DNA Interactions

A variety of experimental techniques are employed to investigate the formation and repair of chlorambucil-DNA adducts.

Detection of DNA Adducts by HPLC-MS/MS

Objective: To identify and quantify chlorambucil-DNA mono-adducts.

Methodology:

-

DNA Isolation: Isolate genomic DNA from chlorambucil-treated cells using a commercial DNA isolation kit.

-

DNA Digestion: Enzymatically digest the isolated DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: Separate the digested nucleosides using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used for elution.

-

MS/MS Analysis: Analyze the eluent by tandem mass spectrometry (MS/MS) using an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific mass-to-charge (m/z) transitions of the expected chlorambucil-nucleoside adducts (e.g., N7-CLB-Gua and N3-CLB-Ade).

-

Quantification: Quantify the adducts by comparing their peak areas to those of known standards.

Analysis of Interstrand Cross-links by Denaturing Polyacrylamide Gel Electrophoresis (dPAGE)

Objective: To detect the formation of interstrand cross-links in a specific DNA sequence.

Methodology:

-

Oligonucleotide Design: Synthesize and purify complementary oligonucleotides, one of which is radiolabeled (e.g., with ³²P) at the 5' end. The sequence should contain a potential cross-linking site (e.g., 5'-GGC).

-

Annealing: Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.

-

Chlorambucil Treatment: Incubate the double-stranded DNA with varying concentrations of chlorambucil for a defined period.

-

Denaturation: Denature the DNA by heating in the presence of a denaturing agent like formamide or by treatment with a high pH buffer.

-

Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea).

-

Visualization: Visualize the DNA bands by autoradiography. The presence of a slower-migrating band corresponding to the double-stranded, cross-linked DNA indicates the formation of ICLs.

Measurement of Interstrand Cross-links by the Reversed Fluorometric Analysis of Alkaline DNA Unwinding (rFADU) Assay

Objective: To quantify the overall level of interstrand cross-linking in a cell population.

Methodology:

-

Cell Treatment: Treat cultured cells with chlorambucil.

-

Lysis: Lyse the cells in an alkaline solution (pH > 12) to denature the DNA.

-

Neutralization: Neutralize the lysate to stop the denaturation process.

-

Fluorescent Staining: Add a DNA-intercalating fluorescent dye (e.g., PicoGreen) that preferentially binds to double-stranded DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity. The amount of remaining double-stranded DNA, and thus the fluorescence, is proportional to the number of interstrand cross-links that prevented complete denaturation.

-

Quantification: Compare the fluorescence of treated samples to untreated controls to quantify the extent of ICL formation.

Conclusion

Chlorambucil's anticancer activity is intricately linked to its ability to induce a spectrum of DNA adducts, with interstrand cross-links being the most cytotoxic. The cellular response to this DNA damage, involving a complex interplay of DNA repair and apoptotic pathways, ultimately determines the fate of the cancer cell. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the continued development and application of chlorambucil and other DNA alkylating agents in cancer therapy. This knowledge will aid in the design of more effective treatment strategies, the prediction of patient response, and the development of approaches to overcome drug resistance.

References

- 1. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reprogramming the Mechanism of Action of Chlorambucil by Coupling to a G-Quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequence specificity for DNA interstrand cross-linking induced by anticancer drug chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorambucil's Impact on Lymphocyte Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which the alkylating agent chlorambucil induces apoptosis in lymphocytes, with a particular focus on its application in treating Chronic Lymphocytic Leukemia (CLL). The guide summarizes key quantitative data, provides detailed experimental protocols for assessing apoptosis, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action

Chlorambucil is a nitrogen mustard derivative that primarily exerts its cytotoxic effects by alkylating DNA. This process involves the formation of covalent bonds with DNA bases, leading to the creation of monoadducts and interstrand cross-links. These DNA lesions disrupt the normal processes of DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death, or apoptosis. This is particularly effective in rapidly dividing cells, a characteristic of cancer cells.[1][2]

The induction of apoptosis by chlorambucil in lymphocytes is a multifaceted process, primarily engaging two key signaling cascades: the intrinsic (mitochondrial) pathway and the p53-dependent pathway. The cellular response to chlorambucil-induced DNA damage is orchestrated by a complex network of proteins that sense the damage, signal its presence, and execute the apoptotic program.

Quantitative Data on Chlorambucil-Induced Apoptosis

The following tables summarize quantitative data from various studies on the effects of chlorambucil on lymphocytes, primarily from CLL patients.

Table 1: In Vitro Apoptosis of CLL Cells Treated with Chlorambucil

| Treatment | Duration (hours) | Median Percentage of Apoptotic Cells (%) |

| Chlorambucil (17.5 µM) | 24 | 9.0 |

| Chlorambucil (17.5 µM) | 48 | 20.0 |

| Control (untreated) | 24 | 1.0 |

| Control (untreated) | 48 | 0.0 |

| Data sourced from a study on CLL cells isolated from 17 patients.[3] |

Table 2: In Vitro Cytotoxicity of Chlorambucil in CLL Patient Samples

| Drug | Number of Samples | Median LD50 (µM) |

| Chlorambucil | 53 | 58.2 |

| LD50 (Lethal Dose, 50%) is the concentration of a drug that is lethal to 50% of the cells. Data from untreated CLL patients in early disease stages. |

Table 3: Effect of Chlorambucil on Key Apoptotic Protein Expression in Sensitive CLL Cells

| Protein | Treatment | Time (hours) | Change in Expression |

| Bax | Chlorambucil | 4 | ~3-fold increase |

| Bcl-2 | Chlorambucil | 48 | Down-regulated |

| Data indicates that upregulation of the pro-apoptotic protein Bax is an early event in chlorambucil-sensitive CLL cells, while the anti-apoptotic protein Bcl-2 is downregulated at later time points.[2] |

Signaling Pathways in Chlorambucil-Induced Lymphocyte Apoptosis

Chlorambucil triggers a complex signaling network that culminates in the activation of caspases and the execution of apoptosis. The primary pathways involved are the DNA Damage Response (DDR), the p53-mediated pathway, and the intrinsic mitochondrial pathway.

DNA Damage Response Pathway

Chlorambucil-induced DNA damage activates the DNA Damage Response (DDR) pathway. Key sensor proteins, such as Ataxia-Telangiectasia Mutated (ATM), are recruited to the sites of DNA lesions.[1] Activated ATM then phosphorylates a range of downstream targets, including the checkpoint kinase Chk2, which in turn contributes to the activation of the tumor suppressor protein p53. Another important component of the DDR, DNA-dependent protein kinase (DNA-PK), is involved in the repair of DNA double-strand breaks and its increased activity has been associated with chlorambucil resistance.

p53-Dependent Apoptotic Pathway

In lymphocytes with wild-type p53, the activation of p53 is a critical step in chlorambucil-induced apoptosis. Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes, most notably Bax (Bcl-2-associated X protein). p53 also transcriptionally activates the gene for MDM2, a protein that in a negative feedback loop, targets p53 for degradation. However, the sustained DNA damage signal leads to an accumulation of active p53, tipping the balance towards apoptosis.

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Mcl-1). In healthy lymphocytes, the anti-apoptotic proteins sequester the pro-apoptotic proteins, preventing apoptosis. Following chlorambucil treatment, the p53-mediated upregulation of Bax, coupled with the downregulation of Bcl-2, shifts the balance in favor of apoptosis. Bax translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to the dismantling of the cell.

Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for quantifying the percentage of apoptotic and necrotic cells following chlorambucil treatment.

Materials:

-

Lymphocyte cell culture

-

Chlorambucil

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed lymphocytes at a density of 1 x 10^6 cells/mL in a suitable culture medium. Treat the cells with the desired concentrations of chlorambucil or vehicle control for the specified time points (e.g., 24 and 48 hours).

-

Cell Harvesting: After incubation, transfer the cell suspension to a centrifuge tube. Centrifuge at 300 x g for 5 minutes.

-

Washing: Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes. Repeat this wash step once.

-

Resuspension in Binding Buffer: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis of p53, Mdm-2, Bcl-2, and Bax

This protocol outlines the steps for detecting changes in the expression levels of key apoptotic proteins in lymphocytes following chlorambucil treatment.

Materials:

-

Treated and untreated lymphocyte cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-Mdm-2, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction from Lymphocytes:

-

Harvest approximately 5-10 x 10^6 lymphocytes by centrifugation at 300 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add an equal volume of 2x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands and normalize to the loading control to quantify the relative protein expression levels.

-

Concluding Remarks

Chlorambucil effectively induces apoptosis in lymphocytes through the activation of the DNA damage response, leading to the engagement of the p53-dependent and intrinsic mitochondrial pathways. The interplay between key regulatory proteins such as p53, Mdm-2, and the Bcl-2 family members dictates the ultimate fate of the cell. A thorough understanding of these pathways and the ability to quantitatively assess the apoptotic response are crucial for the continued development and optimization of chlorambucil-based therapies and for overcoming mechanisms of drug resistance. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers in this field.

References

- 1. Targeting the DNA Damage Response to Increase Anthracycline-Based Chemotherapy Cytotoxicity in T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorambucil resistance in B-cell chronic lymphocytic leukaemia is mediated through failed Bax induction and selection of high Bcl-2-expressing subclones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Beyond DNA Alkylation: An In-depth Technical Guide to the Molecular Targets of Chlorambucil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorambucil, a nitrogen mustard derivative, has been a cornerstone in the treatment of chronic lymphocytic leukemia (CLL) and other lymphoproliferative disorders for decades. Its primary and most well-understood mechanism of action is the alkylation of DNA, leading to the formation of DNA adducts, inter- and intrastrand cross-links, inhibition of DNA replication, and ultimately, apoptosis.[1][2][3] However, the landscape of Chlorambucil's molecular interactions is far more complex than just its effects on nuclear DNA. A growing body of evidence reveals that its efficacy and resistance profiles are influenced by a range of non-DNA molecular targets.

This technical guide provides a comprehensive exploration of the molecular targets of Chlorambucil beyond its canonical DNA alkylating activity. We will delve into its interactions with key proteins, its effects on cellular organelles like the mitochondria, and its modulation of critical signaling pathways. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of these alternative mechanisms, which may open new avenues for therapeutic strategies, combination therapies, and overcoming drug resistance.

Protein Interactions: Glutathione S-Transferases and Beyond

Chlorambucil's reactivity extends to proteins, particularly those with nucleophilic thiol groups.[4] This interaction is most notably observed with Glutathione S-Transferases (GSTs), a family of enzymes pivotal in cellular detoxification.

Glutathione S-Transferase (GST)

GSTs, particularly the alpha (GSTA1-1) and pi (GSTP1-1) isoenzymes, play a crucial role in the metabolism and detoxification of Chlorambucil by catalyzing its conjugation with glutathione (GSH).[5] This conjugation renders the drug more water-soluble and facilitates its export from the cell, thereby contributing significantly to drug resistance.

In the absence of GSH, Chlorambucil acts as an irreversible inhibitor of human GSTA1-1. It achieves this by alkylating a specific cysteine residue, Cys112, located at the enzyme's active site. The inactivation of hGSTA1-1 by Chlorambucil follows biphasic, pseudo-first-order saturation kinetics, with approximately one mole of Chlorambucil being incorporated per mole of the dimeric enzyme.

Programmed Death-Ligand 1 (PD-L1)

Recent research has uncovered a novel and significant non-DNA target of Chlorambucil: Programmed Death-Ligand 1 (PD-L1). A 2023 study demonstrated that Chlorambucil can induce the depletion of intracellular PD-L1 in tumor cells. This effect was shown to be, at least in part, mediated by promoting PD-L1 ubiquitination through the GSK3β/β-TRCP pathway. The depletion of tumor cell PD-L1 by Chlorambucil was found to inhibit tumor cell growth in a PD-L1-dependent manner and enhance the efficacy of anti-PD-L1 immunotherapy in preclinical models of ovarian cancer and melanoma. This finding suggests a dual mechanism for Chlorambucil, acting as both a cytotoxic agent and an immunomodulator.

Organellar Targeting: The Mitochondrion as a Key Battleground

The mitochondrion has emerged as a critical target for Chlorambucil, particularly in strategies aimed at overcoming drug resistance and enhancing cytotoxicity.

Mitochondrial DNA (mtDNA) Alkylation

Mitochondria possess their own circular DNA (mtDNA), which is more susceptible to damage than nuclear DNA (nDNA) due to a less efficient DNA repair system. This vulnerability has been exploited by redirecting Chlorambucil to the mitochondria. The conjugation of Chlorambucil to mitochondria-penetrating moieties, such as the lipophilic cation triphenylphosphonium (TPP) to create "Mito-Chlor," or to mitochondria-penetrating peptides (MPP), has been shown to dramatically potentiate its anticancer activity.

Mitochondria-targeted Chlorambucil localizes to the mitochondrial matrix where it can directly alkylate mtDNA, leading to cell cycle arrest and apoptosis. This targeted approach has demonstrated a significant enhancement in cell killing, with up to an 80-fold increase in potency in some cancer cell lines that are insensitive to the parent drug.

Quantitative Data on Mito-Chlorambucil Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a mitochondria-targeted Chlorambucil derivative (Mito-Chlor) in various breast and pancreatic cancer cell lines, demonstrating its enhanced potency compared to the parent drug.

| Cell Line | Cancer Type | Mito-Chlor IC50 (µM) | Fold Increase in Potency over Chlorambucil |

| MBA-MB-468 | Breast | 1.7 | >40 |

| CAMA-1 | Breast | - | 79.9 |

| MIA PaCa-2 | Pancreatic | 1.6 | >40 |

| BxPC-3 | Pancreatic | 2.5 | >40 |

Data extracted from a study on a triphenylphosphonium derivative of Chlorambucil. The exact IC50 for CAMA-1 was not provided in the source, but the fold increase in potency was highlighted.

Modulation of Signaling Pathways

Chlorambucil's influence extends beyond direct molecular binding to the modulation of complex signaling networks that govern cell fate.

Apoptosis Induction: p53-Dependent and Independent Mechanisms

Chlorambucil is a potent inducer of apoptosis. The canonical pathway involves the accumulation of cytosolic p53 following DNA damage, which in turn activates pro-apoptotic proteins like Bax. However, studies have shown that at high concentrations, Chlorambucil can induce apoptosis through p53-independent pathways, suggesting the involvement of other signaling molecules.

Furthermore, Chlorambucil has been found to upregulate the expression of death receptors DR4 and DR5 on the surface of lymphoma cells. This sensitization makes the cells more susceptible to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), highlighting a synergistic potential for combination therapies.

Endoplasmic Reticulum (ER) Stress

While direct and extensive research specifically linking Chlorambucil to the induction of endoplasmic reticulum (ER) stress is still emerging, it represents a plausible indirect mechanism of action for alkylating agents. Drug-induced ER stress, or the unfolded protein response (UPR), can be triggered by the accumulation of misfolded or unfolded proteins in the ER lumen. Persistent ER stress can activate pro-apoptotic signaling pathways. Given that Chlorambucil can form adducts with proteins, it is conceivable that it could disrupt protein homeostasis and trigger the UPR, contributing to its cytotoxic effects.

Experimental Protocols

Determination of Glutathione S-Transferase (GST) Activity

Objective: To measure the effect of Chlorambucil on the enzymatic activity of GST.

Methodology:

-

Cell Culture and Lysate Preparation: Culture cells of interest (e.g., a cancer cell line) with and without Chlorambucil treatment for a specified period. Harvest the cells and prepare cell lysates by sonication or detergent lysis in a suitable buffer.

-

GST Activity Assay: Use a commercially available GST activity assay kit. These assays typically utilize 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate, which is conjugated with glutathione in a reaction catalyzed by GST.

-

Spectrophotometric Measurement: The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, can be quantified by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the specific activity of GST (e.g., in nmol/min/mg of protein) in treated and untreated samples. A decrease in GST activity in the Chlorambucil-treated samples would indicate inhibition.

Analysis of Mitochondrial Membrane Potential (Δψm)

Objective: To assess the impact of Chlorambucil on mitochondrial integrity.

Methodology:

-

Cell Treatment: Treat cancer cells with Chlorambucil or a mitochondria-targeted derivative at various concentrations and time points.

-

Staining with a Fluorescent Dye: Use a potentiometric fluorescent dye such as JC-1 or TMRM (tetramethylrhodamine, methyl ester). In healthy cells with a high Δψm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low Δψm, JC-1 remains in its monomeric form and fluoresces green.

-

Flow Cytometry or Fluorescence Microscopy: Analyze the stained cells using a flow cytometer to quantify the ratio of red to green fluorescence, providing a measure of the mitochondrial membrane potential at a population level. Alternatively, visualize the changes in fluorescence using a fluorescence microscope.

-

Data Interpretation: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential, which is an early hallmark of apoptosis.

Western Blotting for ER Stress Markers

Objective: To determine if Chlorambucil induces the unfolded protein response.

Methodology:

-

Cell Treatment and Lysis: Treat cells with Chlorambucil for various durations. Prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunodetection: Probe the membrane with primary antibodies specific for key ER stress markers, such as GRP78 (BiP), CHOP (GADD153), and the phosphorylated form of eIF2α. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Visualization and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative changes in the expression of ER stress markers.

Visualizations of Molecular Pathways and Workflows

Caption: Chlorambucil's interaction with GST leading to detoxification or enzyme inhibition.

References

- 1. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorambucil cytotoxicity in malignant B lymphocytes is synergistically increased by 2-(morpholin-4-yl)-benzo[h]chomen-4-one (NU7026)-mediated inhibition of DNA double-strand break repair via inhibition of DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of chlorambucil-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Role of glutathione and glutathione S-transferase in chlorambucil resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Chlorambucil: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of chlorambucil, a cornerstone alkylating agent in the treatment of various hematological malignancies. Understanding the absorption, distribution, metabolism, and excretion (ADME) of chlorambucil and its primary active metabolite, phenylacetic acid mustard (PAAM), is critical for optimizing therapeutic efficacy and minimizing toxicity. This document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to serve as an in-depth resource for the scientific community.

Pharmacokinetic Profile

Chlorambucil is administered orally and is rapidly absorbed from the gastrointestinal tract.[1] It undergoes extensive metabolism, primarily in the liver, to its active metabolite, phenylacetic acid mustard (PAAM), which also possesses cytotoxic activity.[2][3] The pharmacokinetic parameters of both chlorambucil and PAAM have been characterized in human and animal studies.

Pharmacokinetics in Humans

The following tables summarize the key pharmacokinetic parameters of chlorambucil and its active metabolite, phenylacetic acid mustard (PAAM), in human subjects.

Table 1: Pharmacokinetic Parameters of Chlorambucil in Humans

| Parameter | Value | Species | Reference |

| Bioavailability (F) | 70-80% | Human | N/A |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Human | [1] |

| Peak Plasma Concentration (Cmax) | Varies with dose | Human | [2] |

| Area Under the Curve (AUC) | 3.2 µg*hr/mL (for 0.8 mg/kg dose) | Human | |

| Elimination Half-life (t½) | 1.5 - 2.45 hours | Human | |

| Distribution Half-life (t½α) | 0.49 hours | Human | |

| Volume of Distribution (Vd) | 0.14-0.24 L/kg | Human | N/A |

| Clearance (CL) | Rapid plasma clearance | Human | N/A |

Table 2: Pharmacokinetic Parameters of Phenylacetic Acid Mustard (PAAM) in Humans

| Parameter | Value | Species | Reference |

| Time to Peak Plasma Concentration (Tmax) | Varies | Human | N/A |

| Peak Plasma Concentration (Cmax) | Varies with dose | Human | N/A |

| Area Under the Curve (AUC) | Generally higher than chlorambucil | Human | |

| Elimination Half-life (t½) | Longer than chlorambucil | Human | N/A |

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models, such as rats and mice, are crucial for preclinical drug development.

Table 3: Pharmacokinetic Parameters of Chlorambucil in Animal Models

| Parameter | Value | Species | Reference |

| Elimination Half-life (t½) | ~26 minutes | Rat | |

| Oral LD50 | 123 mg/kg | Mouse | |

| Intraperitoneal LD50 | 18.5 mg/kg (kills ~50%) | Rat |

Metabolism of Chlorambucil

Chlorambucil is extensively metabolized, with less than 1% of the parent drug excreted unchanged in the urine. The primary metabolic pathway is the β-oxidation of the butyric acid side chain, leading to the formation of the active metabolite, phenylacetic acid mustard (PAAM). PAAM itself is a potent alkylating agent and contributes significantly to the overall therapeutic effect of chlorambucil. Further degradation of PAAM can also occur.

Experimental Protocols

This section details common methodologies used to investigate the pharmacokinetics and metabolism of chlorambucil in vivo.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical experimental design for assessing the pharmacokinetics of orally administered chlorambucil in rats or mice.

-

Animal Model: Male Wistar rats or BALB/c mice are commonly used.

-

Drug Formulation and Administration: Chlorambucil can be dissolved in a suitable vehicle, such as ethanol, and administered orally via gavage. Doses can range from 1.0 mg/kg for efficacy studies to higher doses for toxicity assessments.

-

Dosing Regimen: Administration can be a single dose or repeated doses over a specific period (e.g., 5 times per week for 12 weeks).

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration. In mice, due to smaller blood volume, a single mouse per time point might be used. In rats, multiple samples can be drawn from the same animal. Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Quantification of Chlorambucil in Plasma by HPLC-UV

This protocol describes a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the determination of chlorambucil concentrations in plasma samples.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 200 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC System and Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at a wavelength of 254 nm.

-

-

Quantification: A calibration curve is generated using standard solutions of chlorambucil of known concentrations. The concentration of chlorambucil in the plasma samples is determined by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of chlorambucil's mechanism of action and the workflow of a typical pharmacokinetic study.

Signaling Pathway of Chlorambucil-Induced Apoptosis

Caption: Chlorambucil's mechanism of action leading to apoptosis.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: A typical workflow for an in vivo pharmacokinetic study.

References

Chlorambucil: A Technical History of its Development and Initial Therapeutic Applications

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorambucil, a nitrogen mustard derivative, represents a significant milestone in the history of chemotherapy. Developed in the 1950s as a less toxic alternative to its aliphatic predecessors, it quickly became a cornerstone in the treatment of various hematological malignancies. This technical guide provides an in-depth review of the historical development of chlorambucil, detailing its synthesis, mechanism of action, and the seminal preclinical and clinical studies that established its initial therapeutic utility. Quantitative data from early clinical trials are summarized, and detailed experimental protocols from foundational studies are presented to offer a comprehensive resource for researchers in oncology and drug development.

Historical Development

The genesis of chlorambucil is rooted in the military application of sulfur mustards during World War I, where their myelosuppressive effects were first observed. This led to the investigation of related compounds for the treatment of cancers of the blood and lymphatic systems. The first nitrogen mustards, developed in the 1940s, while effective, were highly toxic.[1]

In the early 1950s, a team at the Chester Beatty Research Institute in London, led by Alexander Haddow, sought to develop less toxic, orally administrable nitrogen mustard derivatives.[2] This research culminated in the synthesis of chlorambucil by J.L. Everett and G.A.R. Kon. Their work focused on creating an aromatic derivative, which was anticipated to have modified reactivity and improved therapeutic index.[1] Chlorambucil was approved for medical use in the United States in 1957 and quickly became a standard of care for several cancers.[3]

Synthesis and Mechanism of Action

Original Synthesis

A general representation of a modern synthetic route is outlined below:

Mechanism of Action

Chlorambucil is a bifunctional alkylating agent. Its cytotoxic effects are mediated through the covalent binding of its two chloroethyl groups to the N7 position of guanine bases in DNA. This process is initiated by the intramolecular cyclization of one of the chloroethyl groups to form a highly reactive aziridinium ion. This ion then attacks the nucleophilic guanine base. The second chloroethyl group can then undergo a similar reaction, leading to the formation of interstrand or intrastrand cross-links in the DNA.

These DNA cross-links have several downstream consequences that contribute to the death of cancer cells:

-

Inhibition of DNA Replication and Transcription: The cross-links prevent the unwinding of the DNA double helix, which is a prerequisite for both replication and transcription.

-

Induction of DNA Damage Response and Apoptosis: The presence of DNA adducts and cross-links triggers the cellular DNA damage response pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.

Initial Therapeutic Uses and Preclinical Studies

Early In Vitro and In Vivo Studies

The initial evaluation of chlorambucil involved a series of in vitro and in vivo experiments to determine its cytotoxic activity and antitumor effects.

Experimental Protocol: In Vitro Cytotoxicity Assay (Hypothetical Reconstruction based on common 1950s practices)

-

Cell Culture: Leukemia and lymphoma cell lines (e.g., L1210 murine leukemia cells) were cultured in appropriate media supplemented with serum.

-

Drug Preparation: Chlorambucil was dissolved in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) to create a stock solution, which was then serially diluted to the desired concentrations.

-

Cell Treatment: Cells were seeded in culture plates and exposed to varying concentrations of chlorambucil for a defined period (e.g., 24-72 hours).

-

Assessment of Cytotoxicity: Cell viability was assessed using methods such as trypan blue exclusion to count viable and non-viable cells, or by measuring the inhibition of cell proliferation.

Experimental Protocol: In Vivo Antitumor Activity in Animal Models (Hypothetical Reconstruction)

-

Animal Model: Tumor-bearing animal models, typically mice or rats with transplantable tumors (e.g., Walker 256 carcinosarcoma or various leukemia models), were used.

-

Tumor Implantation: A known number of tumor cells were implanted subcutaneously or intraperitoneally into the animals.

-

Drug Administration: Once tumors were established, animals were treated with chlorambucil, usually administered orally or via intraperitoneal injection, at various doses and schedules. A control group received a vehicle solution.

-

Evaluation of Antitumor Efficacy: The primary endpoint was often the inhibition of tumor growth, measured by caliper measurements of tumor volume over time. Other endpoints included survival time and reduction in tumor weight at the end of the study.

These early studies demonstrated that chlorambucil possessed significant antitumor activity against a range of experimental cancers, paving the way for its clinical investigation.

Early Clinical Trials

The first clinical trials of chlorambucil were conducted in the mid-to-late 1950s and focused on patients with hematological malignancies.

Chronic Lymphocytic Leukemia (CLL)

Chlorambucil quickly became a first-line treatment for CLL due to its oral bioavailability and manageable side effect profile.

Experimental Protocol: Early Clinical Trial in Chronic Lymphocytic Leukemia (Representative Design)

-

Patient Selection: Patients with a confirmed diagnosis of advanced or symptomatic CLL who had not received prior chemotherapy were enrolled. Staging was often based on clinical features such as lymphadenopathy, splenomegaly, and hematological parameters.

-

Treatment Regimen: A common initial dosage was 0.1 to 0.2 mg/kg of body weight per day, administered orally. The dose was often adjusted based on the patient's hematological response and toxicity.

-

Monitoring: Patients were monitored regularly with complete blood counts to assess for therapeutic response (reduction in lymphocyte count) and toxicity (neutropenia, thrombocytopenia). Physical examinations were performed to evaluate changes in lymph node and spleen size.

-

Response Criteria: Response was typically defined by improvements in peripheral blood counts, reduction in the size of enlarged lymph nodes and spleen, and improvement in disease-related symptoms.

Table 1: Summary of Early Clinical Trial Data for Chlorambucil in Chronic Lymphocytic Leukemia

| Study/Trial (Era) | Number of Patients | Dosage | Key Outcomes |

| Early Observational Studies (Late 1950s - 1960s) | Varied | 0.1-0.2 mg/kg/day | High response rates in terms of reducing lymphocyte counts and organomegaly. |

| French Cooperative Group on CLL (1980) | 612 (Stage A) | 0.1 mg/kg/day | Slowed disease progression but no overall survival benefit compared to no treatment. |

| Southeastern Cancer Study Group | 178 | 30 mg/m² every 2 weeks (with prednisone) | 74% overall response rate (CR + PR). |

| Eastern Cooperative Oncology Group | 60 | 30 mg/m² day 1 (with prednisone) every 2 weeks | 25% Complete Remission rate; Median survival of 4.8 years. |

Lymphomas

Chlorambucil also showed activity in various types of lymphomas, including Hodgkin's disease and non-Hodgkin's lymphomas.

Experimental Protocol: Early Clinical Trial in Lymphoma (Representative Design)

-

Patient Selection: Patients with histologically confirmed advanced-stage Hodgkin's disease or various types of non-Hodgkin's lymphoma who were not candidates for curative radiotherapy were included.

-

Treatment Regimen: Dosages were similar to those used in CLL, often in the range of 0.1 to 0.2 mg/kg per day, sometimes given in intermittent courses.

-

Monitoring: Tumor response was assessed by physical examination of palpable lymph nodes and radiological imaging where available. Hematological parameters were closely monitored for toxicity.

-

Response Criteria: Response was based on the reduction in the size of tumors and improvement in clinical symptoms.

Table 2: Summary of Early Clinical Trial Data for Chlorambucil in Lymphoma

| Study/Trial (Era) | Cancer Type | Number of Patients | Dosage | Key Outcomes |

| Early Case Series (Late 1950s - 1960s) | Hodgkin's & Non-Hodgkin's Lymphoma | Varied | 0.1-0.2 mg/kg/day | Demonstrated significant tumor regression in a proportion of patients. |

| Advanced CLL (Stage C) Trial | Advanced CLL | 96 | 0.4 mg/kg day 6 (with prednisone) every 2 weeks | 59% response rate. |

Conclusion

The historical development of chlorambucil marks a pivotal moment in the evolution of cancer chemotherapy. Its rational design as a less toxic aromatic nitrogen mustard led to a valuable therapeutic agent that could be administered orally, significantly improving the quality of life for many cancer patients. The early preclinical and clinical studies, though lacking the rigorous design of modern trials, successfully established its efficacy in chronic lymphocytic leukemia and various lymphomas. This foundational work not only provided a new treatment option but also contributed to the growing understanding of the principles of chemotherapy, laying the groundwork for the development of future anticancer agents. This in-depth guide serves as a comprehensive resource for understanding the origins and initial applications of this historically significant drug.

References

In Vitro Cytotoxicity of Chlorambucil in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of chlorambucil, a conventional alkylating agent, across various cancer cell lines. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic effects of chlorambucil have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported IC50 values for chlorambucil in different cancer cell lines, as well as data on apoptosis and cell viability.

Table 1: IC50 Values of Chlorambucil in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Method |

| Glioma | SF767 | 114 | 48 | Sulforhodamine B (SRB) |

| U87-MG | 96 | 48 | Sulforhodamine B (SRB) | |

| Ovarian Cancer | A2780 | 12 - 43 | Not Specified | Not Specified |

| A2780cisR (cisplatin-resistant) | 12 - 43 | Not Specified | Not Specified | |

| A2780/CP70 (cisplatin-resistant) | 200.00 ± 40.00 | Not Specified | MTT | |

| Breast Cancer | MCF-7 | >130 | Not Specified | Not Specified |

| MDA-MB-231 | >130 | Not Specified | Not Specified | |

| Leukemia | Chronic Lymphocytic Leukemia (CLL) cells | 17.5 (first signs of cell death) | 24 | Trypan Blue |

| U-937 | 37.7 | Not Specified | Not Specified | |

| HL-60 | 21.1 | Not Specified | Not Specified | |

| Prostate Cancer | PC3 | 181.00 ± 15.00 | Not Specified | MTT |

Table 2: Apoptosis and Cell Viability Data for Chlorambucil

| Cancer Type | Cell Line | Concentration (µM) | Exposure Time (hours) | Parameter | Value |

| Leukemia | Chronic Lymphocytic Leukemia (CLL) | 17.5 | 24 | Median % Apoptotic Cells | 9.0% |

| Chronic Lymphocytic Leukemia (CLL) | 17.5 | 48 | Median % Apoptotic Cells | 20.0% | |

| Chronic Lymphocytic Leukemia (CLL) | 17.5 | 24 | Median % Cell Viability | 95.0% | |

| Chronic Lymphocytic Leukemia (CLL) | 17.5 | 48 | Median % Cell Viability | 92.0% | |

| Gastric Cancer | SGC7901 | Not Specified | Not Specified | % Apoptosis Rate | 5.2% |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro cytotoxicity studies. Below are protocols for commonly used assays to evaluate the effects of chlorambucil.

Cell Culture and Drug Preparation

-

Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). For example, DMEM for glioma cell lines and RPMI-1640 for leukemia cell lines.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Chlorambucil Stock Solution: Prepare a stock solution of chlorambucil in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Store the stock solution at -20°C.

-

Working Solutions: On the day of the experiment, dilute the stock solution in a serum-free medium to prepare a series of working concentrations. A 2-fold or 3-fold serial dilution is recommended to cover a broad concentration range (e.g., 0.01 µM to 100 µM).

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/mL in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate overnight to allow for cell adherence.

-

Drug Treatment: Remove the medium and add 100 µL of the desired concentrations of chlorambucil to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the chlorambucil concentration to determine the IC50 value.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of chlorambucil for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.

Signaling Pathways and Experimental Workflow

Chlorambucil-Induced Apoptotic Signaling Pathway

Chlorambucil, as an alkylating agent, induces DNA damage, which is a primary trigger for the intrinsic pathway of apoptosis. This process is often mediated by the tumor suppressor protein p53.[1]

Caption: Chlorambucil-induced p53-mediated apoptotic pathway.

General Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for assessing the cytotoxic effects of chlorambucil on cancer cell lines.

Caption: A generalized workflow for in vitro cytotoxicity assessment.

References

The Role of p53 in Chlorambucil-Induced Cell Cycle Arrest: A Technical Guide